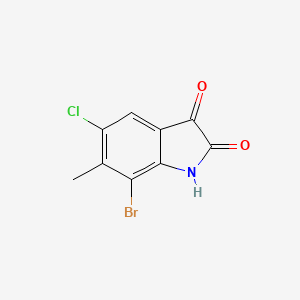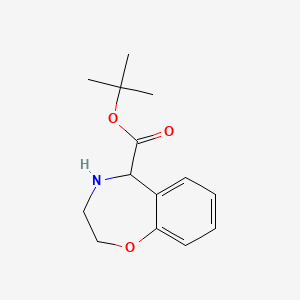
Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate is a chemical compound that belongs to the class of benzoxazepines Benzoxazepines are heterocyclic compounds containing a benzene ring fused to an oxazepine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a suitable carbonyl compound, followed by cyclization and esterification to introduce the tert-butyl ester group . The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different properties and applications .
Scientific Research Applications
Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.
Medicine: Research into its potential as a drug candidate for various diseases, including cancer and neurological disorders, is ongoing. .
Mechanism of Action
The mechanism of action of tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound may inhibit certain enzymes involved in disease progression or bind to receptors to alter cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzoxazepines and related heterocyclic compounds, such as:
- Tert-butyl 8-hydroxy-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
- Tert-butyl 7-amino-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate
Uniqueness
Tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This structural feature can influence its reactivity, stability, and biological activity, making it distinct from other benzoxazepines .
Properties
Molecular Formula |
C14H19NO3 |
|---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
tert-butyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-14(2,3)18-13(16)12-10-6-4-5-7-11(10)17-9-8-15-12/h4-7,12,15H,8-9H2,1-3H3 |
InChI Key |
HFOAJLBIWYGNGN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2=CC=CC=C2OCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


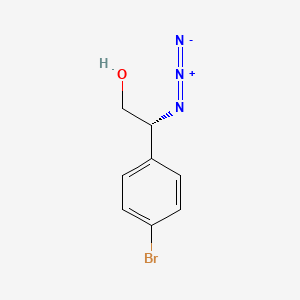
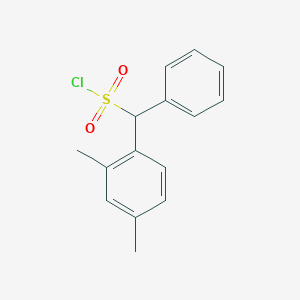
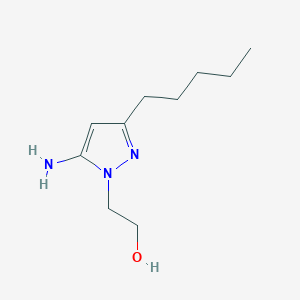

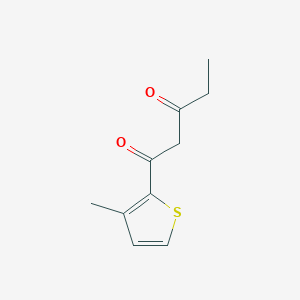
![2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}aceticacid](/img/structure/B13637003.png)

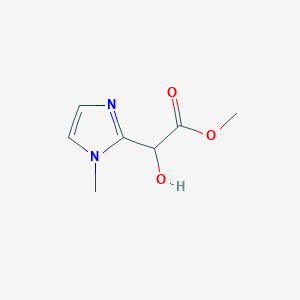
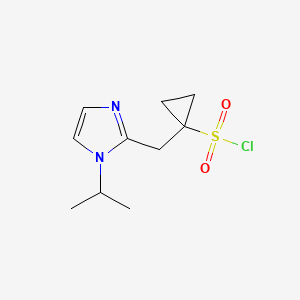
![[4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B13637029.png)
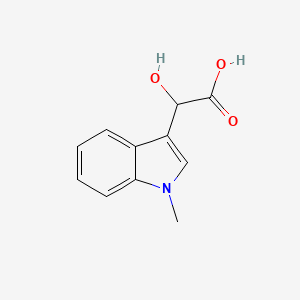

![Cis-3-benzyl-1,5-dimethyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13637056.png)
